

evaluation of sodium zirconium lactate in deodorant sticks versus other active ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium zirconium lactate

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Evaluation of Active Ingredients in Deodorant Sticks: A Comparative Guide

An examination of traditional and alternative active ingredients in modern deodorant and antiperspirant formulations, with a historical perspective on **sodium zirconium lactate**.

This guide provides a comparative analysis of the performance and mechanisms of various active ingredients used in deodorant and antiperspirant sticks. While the initial focus included **sodium zirconium lactate**, a review of historical data indicates this ingredient was discontinued in the late 1950s due to findings of associated pathological changes, specifically granulomatous reactions in the axillary vault of some users.[1][2] Consequently, this document will focus on a detailed comparison of currently utilized and researched active ingredients: aluminum-based antiperspirants and alternative deodorant compounds such as zinc ricinoleate and magnesium hydroxide.

Mechanisms of Action: Antiperspirants vs. Deodorants

The primary distinction between antiperspirants and deodorants lies in their mechanism of action. Antiperspirants aim to reduce the amount of sweat that reaches the skin surface, whereas deodorants focus on controlling the malodor associated with the bacterial breakdown of sweat.[3][4]

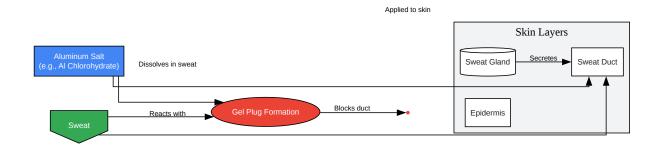


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Antiperspirant Actives: Aluminum-Based Compounds

The most common active ingredients in antiperspirant products are aluminum-based salts, such as Aluminum Chlorohydrate and Aluminum Zirconium Tetrachlorohydrex Gly.[5][6] These compounds work by forming a temporary plug within the sweat duct, thereby physically obstructing the flow of sweat to the skin's surface.[3][7]

This process, often referred to as the "gel plug theory," is initiated when the aluminum salts dissolve in sweat and interact with proteins and mucopolysaccharides in the sweat duct.[7] The resulting precipitate forms an amorphous plug that can remain effective for over 24 hours.[5] The acidity of some aluminum compounds, like aluminum chloride, can cause skin irritation, which has led to the development of less acidic versions like aluminum chlorohydrate.[3]



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Mechanism of Aluminum-Based Antiperspirants

Deodorant Actives: Alternatives to Aluminum Salts

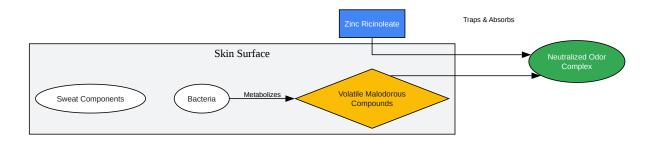
Deodorant technologies focus on odor control without inhibiting perspiration. This is primarily achieved through two mechanisms: odor neutralization and inhibition of odor-causing bacteria.

1.2.1. Odor Neutralization: Zinc Ricinoleate

Zinc ricinoleate, a zinc salt of ricinoleic acid derived from castor oil, functions as an effective odor absorbent.[8][9] It does not block sweat glands or have significant antimicrobial properties. [10] Instead, its molecular structure allows it to trap and absorb odor-causing molecules,



particularly sulfurous and nitrogenous compounds, that are produced by the bacterial decomposition of sweat.[10] This complexation prevents the volatile malodorous compounds from being released into the air.[10] Studies have shown that zinc ricinoleate can significantly reduce the perception of malodor for up to 24 hours.[11]



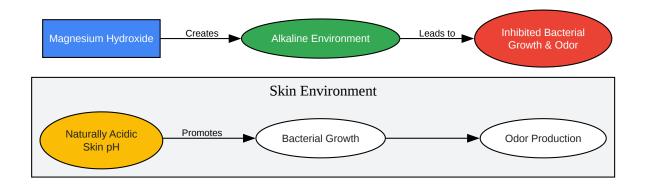
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Odor Neutralization by Zinc Ricinoleate

1.2.2. Antimicrobial Action: Magnesium Hydroxide

Magnesium hydroxide is utilized in deodorants for its ability to inhibit the growth of odor-causing bacteria.[12] Sweat itself is largely odorless; body odor is primarily the result of bacteria on the skin breaking down proteins and lipids found in sweat.[13] Magnesium hydroxide creates an alkaline environment on the skin's surface, which is less hospitable to the bacteria that thrive in the naturally acidic environment of the underarm.[12] By neutralizing the acidic environment, magnesium hydroxide reduces the bacterial population and, consequently, the production of malodorous compounds.[13][14] It does not block sweat glands.[12]





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Antimicrobial Action of Magnesium Hydroxide

Comparative Efficacy Data

Direct comparative studies across all active ingredient types are limited. However, data from individual studies and regulatory guidelines provide a basis for performance evaluation.



Active Ingredient	Primary Mechanism	Reported Efficacy	Notes
Aluminum Chlorohydrate	Antiperspirant (Duct Blockage)	Sweat reduction of over 20% required by FDA for standard efficacy. "Clinical strength" products with up to 20% active ingredient can achieve over 50% sweat reduction in a majority of users.[5][15][16][17]	Can cause skin irritation in some individuals.[3]
Aluminum Zirconium Tetrachlorohydrex Gly	Antiperspirant (Duct Blockage)	Used in "clinical strength" formulations, often at concentrations around 20%, to achieve high levels of sweat reduction.[5][17]	Generally considered less irritating than aluminum chloride.[5]
Zinc Ricinoleate	Deodorant (Odor Absorption)	Shown to reduce the perception of malodor for up to 24 hours in sensory evaluation studies.[11]	Does not reduce sweat volume. Effectiveness is based on neutralizing existing odor molecules.[10]
Magnesium Hydroxide	Deodorant (Antimicrobial/pH Neutralizer)	In vivo studies show a significant reduction in unpleasant odor as assessed by olfactory scoring when compared to non-treated axillae.[18]	Does not reduce sweat volume. Works by preventing the formation of new odor molecules.[12][13]

Experimental Protocols for Efficacy Evaluation



The evaluation of deodorant and antiperspirant efficacy relies on standardized clinical testing protocols to ensure data is reproducible and claims are substantiated.

Antiperspirant Efficacy: The Gravimetric Method

The gold standard for assessing antiperspirant efficacy is the gravimetric method, as outlined in FDA guidelines.[15][19][20]

- Subject Selection: Participants are screened for their sweat production rate to ensure they
 produce a minimum amount of sweat under controlled conditions (e.g., at least 100 mg per
 axilla in 20 minutes).[15]
- Washout Period: A washout period of approximately 17 days is required, during which subjects refrain from using any underarm products.[21]
- Procedure:
 - A baseline sweat collection is performed.
 - The test product is applied to one axilla, and a placebo or control is applied to the other.
 - After a set period (e.g., 24 or 48 hours), subjects are placed in a controlled environment ("hot room") with a specific temperature and humidity.[16]
 - Pre-weighed absorbent pads are placed in each axilla for a defined collection period (e.g., 20 minutes).[15]
 - The pads are then re-weighed to determine the amount of sweat produced.
- Data Analysis: The percentage of sweat reduction is calculated by comparing the sweat weight from the treated axilla to the control axilla.[19]

Deodorant Efficacy: Sensory and Microbiological Assessment

Deodorant efficacy is evaluated by measuring the product's ability to control odor.

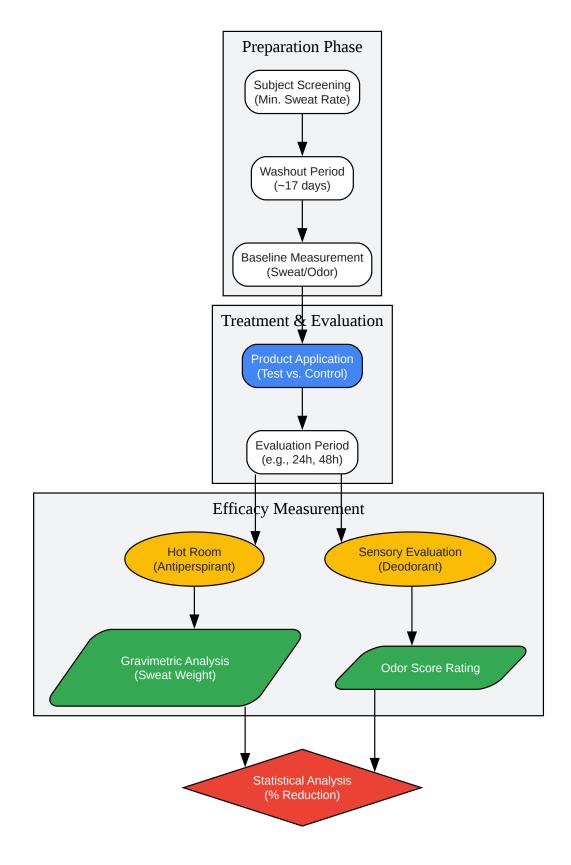






- Sensory Evaluation (Sniff Test): This is the most common and relevant method, often following standards like ASTM E1207.[20][22]
 - Trained odor evaluators ("sniffers") assess the intensity of axillary odor at various time points after product application.[3][19]
 - Odor is rated on a standardized scale (e.g., 0-5 or 0-10, where 0 is no odor).[3][11]
 - Evaluations are conducted in a controlled, odor-neutral environment.
- Microbiological Assays: In vitro tests can be used to assess a product's ability to inhibit the growth of common odor-causing bacteria, such as Corynebacterium species.[19]
- Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique can identify
 and quantify the volatile organic compounds (VOCs) associated with body odor, providing a
 quantitative measure of malodor reduction.[19]





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Experimental Workflow for Efficacy Testing



Conclusion

While **sodium zirconium lactate** is a historical footnote in deodorant formulation due to safety concerns, the field has evolved to offer two distinct and effective approaches for underarm odor and wetness control. Aluminum-based antiperspirants remain the most effective option for reducing sweat volume through the formation of temporary ductal plugs. For consumers seeking alternatives, deodorant technologies utilizing ingredients like zinc ricinoleate and magnesium hydroxide offer effective odor control by either neutralizing malodorous compounds or inhibiting the proliferation of odor-causing bacteria, respectively, without affecting perspiration. The choice of active ingredient depends on the desired primary benefit: sweat reduction versus odor control. Efficacy for all active types is substantiated through rigorous and standardized clinical and analytical protocols.

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- To cite this document: BenchChem. [evaluation of sodium zirconium lactate in deodorant sticks versus other active ingredients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097216#evaluation-of-sodium-zirconium-lactate-in-deodorant-sticks-versus-other-active-ingredients]

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